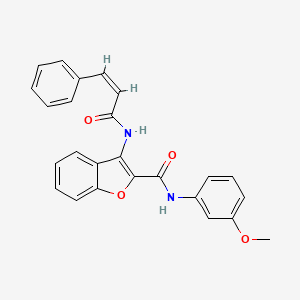
(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide, also known as MPAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAC belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Benzofuran and its derivatives, including compounds similar to “(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide”, have been found to possess significant antimicrobial properties. These compounds are considered suitable structures for the development of new drugs aimed at treating microbial diseases. Their unique structural features and biological activities make them a privileged structure in the field of drug discovery, especially for the design of efficient antimicrobial agents active toward different clinically approved targets. The exploration of benzofuran derivatives as antimicrobial drugs is supported by systematic reviews of current developments, which also assist researchers in developing structure-activity relationships (SARs) for these compounds (Hiremathad et al., 2015).
Antioxidant and Anti-inflammatory Properties
The antioxidant properties of hydroxycinnamic acids, structurally related to benzofuran derivatives, have been extensively reviewed, highlighting their potential in managing oxidative stress-related diseases. These properties are crucial for the development of therapies targeting diseases associated with oxidative stress. Studies focusing on structure-activity relationships (SARs) of these compounds provide insights into generating more potent antioxidant molecules, indicating that the presence of an unsaturated bond and specific substitutions on the aromatic ring significantly contribute to their activity (Razzaghi-Asl et al., 2013).
Anticancer Agents
Cinnamic acid derivatives, closely related to benzofuran compounds, have been recognized for their anticancer potentials. These compounds have been underutilized despite their rich medicinal tradition. In recent decades, there has been significant attention toward various cinnamoyl derivatives for their antitumor efficacy. The synthesis and biological evaluation of various cinnamoyl acids, esters, amides, and related derivatives have shown promising results in anticancer research, highlighting the potential of benzofuran derivatives in this field as well (De, Baltas, & Bedos-Belval, 2011).
Supramolecular Chemistry and Polymer Applications
Benzofuran derivatives have been evaluated for their use in supramolecular chemistry and polymer applications, showcasing their versatility beyond biomedical applications. The ordering properties of benzene-1,3,5-tricarboxamide derivatives, for example, have been explored in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. This aspect of benzofuran derivatives suggests potential applications in the development of nanomaterials and bio-compatible polymers (Cantekin, de Greef, & Palmans, 2012).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-11-7-10-18(16-19)26-25(29)24-23(20-12-5-6-13-21(20)31-24)27-22(28)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,26,29)(H,27,28)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRUGVOAUMIVPS-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

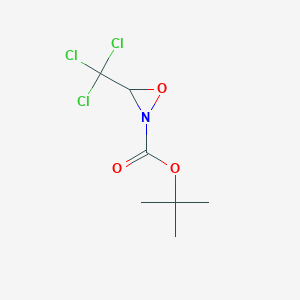
![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)
![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)
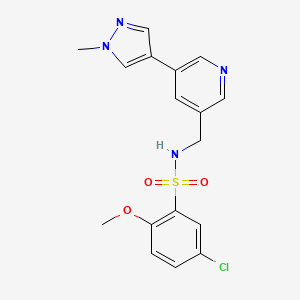
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)
![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)
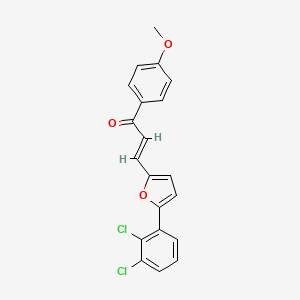
![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)
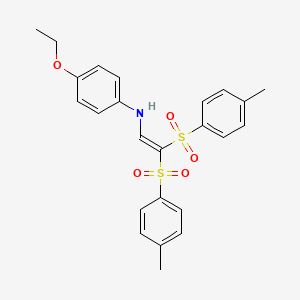
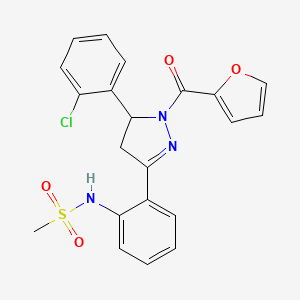
![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2895190.png)
![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)
![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)